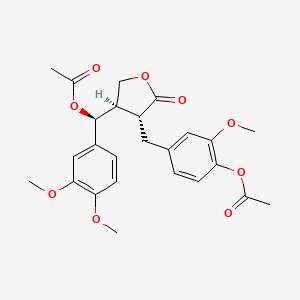
5-Acetoxyarctigenin monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetoxyarctigenin monoacetate is a chemical compound with the molecular formula C25H28O9 and a molecular weight of 472.4844 g/mol . It is a derivative of arctigenin, a naturally occurring lignan found in certain plants. This compound is characterized by its acetoxy groups, which are ester functional groups derived from acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Acetoxyarctigenin monoacetate can be synthesized from arctigenin monoacetate through oxidation reactions. One common method involves the use of lead tetraacetate in acetic acid as the oxidizing agent . The reaction conditions typically include maintaining the reaction mixture at a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Acetoxyarctigenin monoacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to acetoxy groups using oxidizing agents like lead tetraacetate.
Reduction: Potential reduction of acetoxy groups back to hydroxyl groups under specific conditions.
Substitution: Possible substitution reactions where acetoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Lead tetraacetate, osmic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetic acid, methanol, dichloromethane.
Major Products Formed:
Oxidation Products: this compound from arctigenin monoacetate.
Reduction Products: Arctigenin derivatives with hydroxyl groups.
Scientific Research Applications
5-Acetoxyarctigenin monoacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex lignan derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 5-Acetoxyarctigenin monoacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and signaling pathways. For example, it may inhibit certain enzymes involved in oxidative stress and inflammation, thereby providing therapeutic benefits .
Comparison with Similar Compounds
Arctigenin: The parent compound from which 5-Acetoxyarctigenin monoacetate is derived.
Isoarctigenin: A structural isomer with similar biological activities.
Trachelogenin: Another lignan with comparable properties.
Uniqueness: this compound is unique due to its specific acetoxy functional groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and bioactivity compared to its parent compound and other similar lignans .
Properties
CAS No. |
74861-36-2 |
|---|---|
Molecular Formula |
C25H28O9 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
[4-[[(3R,4R)-4-[(S)-acetyloxy-(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C25H28O9/c1-14(26)33-21-8-6-16(11-22(21)30-4)10-18-19(13-32-25(18)28)24(34-15(2)27)17-7-9-20(29-3)23(12-17)31-5/h6-9,11-12,18-19,24H,10,13H2,1-5H3/t18-,19+,24-/m1/s1 |
InChI Key |
JSGLSNVATHERIT-YDIMBITNSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)[C@@H](C3=CC(=C(C=C3)OC)OC)OC(=O)C)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)OC)OC)OC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


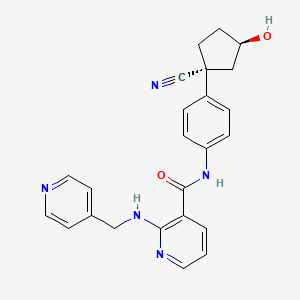
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
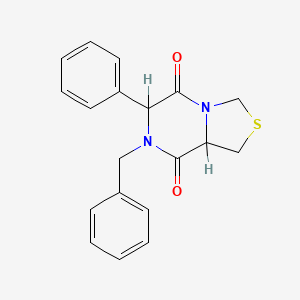
![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)


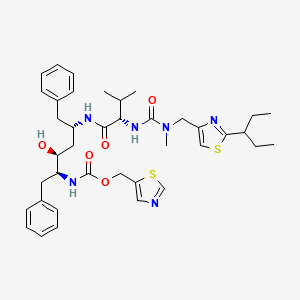
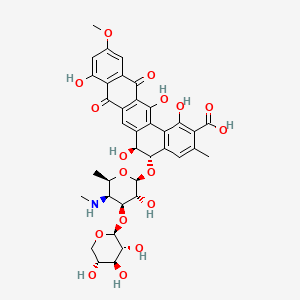
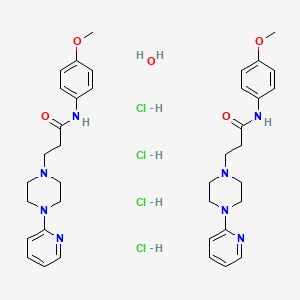

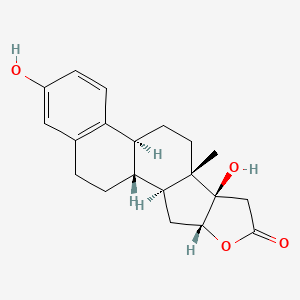
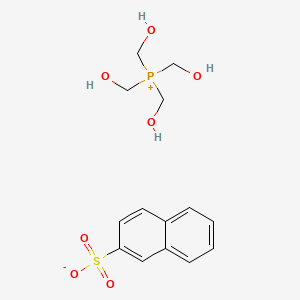
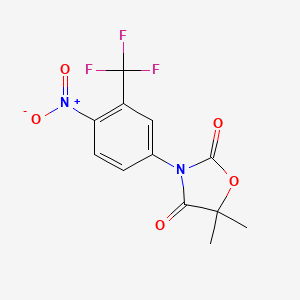
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)
